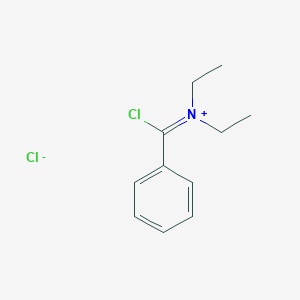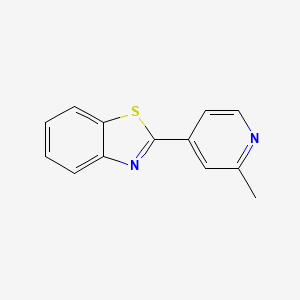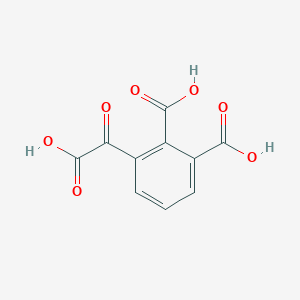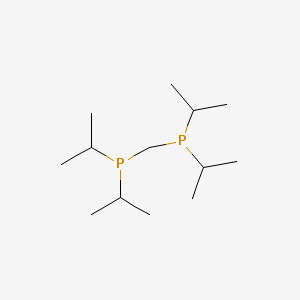![molecular formula C12H7ClN2O B14504052 9-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-80-2](/img/structure/B14504052.png)
9-Chlorooxepino[2,3-B]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro substituent and an oxepine ring fused to the quinoxaline core, makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or acetic acid for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition-metal-free catalysis to ensure a more environmentally friendly process. Recent advances have focused on using green chemistry principles, such as employing choline chloride/water NADES (Natural Deep Eutectic Solvents) at room temperature, which allows for high yields and minimal environmental impact .
化学反应分析
Types of Reactions
9-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced quinoxaline derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with different nucleophiles.
科学研究应用
9-Chlorooxepino[2,3-B]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 9-Chlorooxepino[2,3-B]quinoxaline involves its interaction with various molecular targets. For example, quinoxaline derivatives have been shown to inhibit kinase activity by forming hydrogen bonds within the hinge region of the kinase, thereby blocking its activity . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro and oxepine substituents.
Pyrrolo[3,2-b]quinoxaline: A similar compound with a pyrrole ring fused to the quinoxaline core.
Indolo[2,3-b]quinoxaline: Another derivative with an indole ring fused to the quinoxaline core.
Uniqueness
9-Chlorooxepino[2,3-B]quinoxaline is unique due to its chloro substituent and oxepine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
CAS 编号 |
62911-80-2 |
|---|---|
分子式 |
C12H7ClN2O |
分子量 |
230.65 g/mol |
IUPAC 名称 |
9-chlorooxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)15-12-10(14-9)3-1-2-6-16-12/h1-7H |
InChI 键 |
KGGSCMLTZIAEGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC3=C(C=C(C=C3)Cl)N=C2OC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
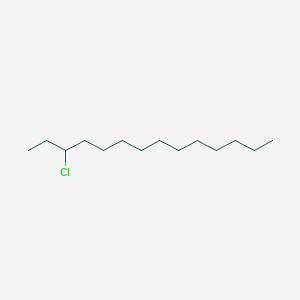
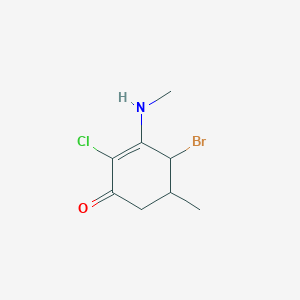

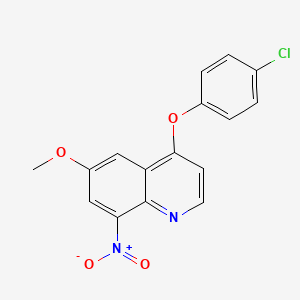
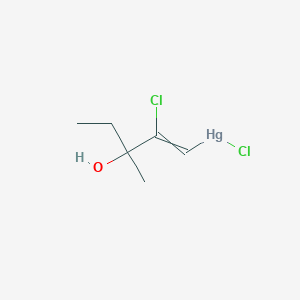


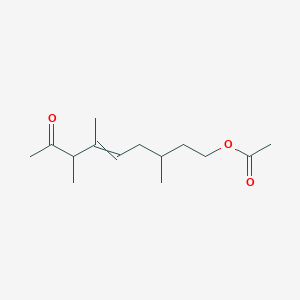
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
